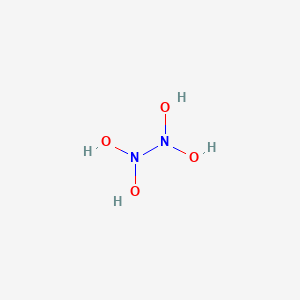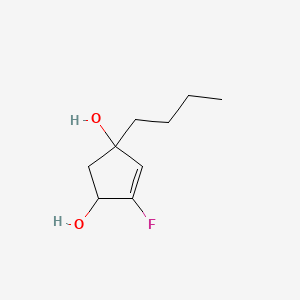
1-Butyl-4-fluorocyclopent-4-ene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-fluorocyclopent-4-ene-1,3-diol is a chemical compound characterized by its unique structure, which includes a butyl group, a fluorine atom, and two hydroxyl groups attached to a cyclopentene ring.
Preparation Methods
The synthesis of 1-Butyl-4-fluorocyclopent-4-ene-1,3-diol can be achieved through several synthetic routesThe reaction conditions typically require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process. This approach allows for better control over reaction parameters and can lead to more efficient and cost-effective production of the compound .
Chemical Reactions Analysis
1-Butyl-4-fluorocyclopent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes .
Scientific Research Applications
1-Butyl-4-fluorocyclopent-4-ene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of 1-Butyl-4-fluorocyclopent-4-ene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. These interactions can modulate cellular processes and lead to specific biological effects .
Comparison with Similar Compounds
1-Butyl-4-fluorocyclopent-4-ene-1,3-diol can be compared with other similar compounds, such as:
Cyclopentane-1,3-diol: Lacks the butyl and fluorine substituents, resulting in different chemical and biological properties.
1-Butylcyclopent-4-ene-1,3-diol: Similar structure but without the fluorine atom, which affects its reactivity and stability.
4-Fluorocyclopent-4-ene-1,3-diol: Lacks the butyl group, leading to differences in its physical and chemical properties.
Properties
CAS No. |
113962-14-4 |
|---|---|
Molecular Formula |
C9H15FO2 |
Molecular Weight |
174.21 g/mol |
IUPAC Name |
1-butyl-4-fluorocyclopent-4-ene-1,3-diol |
InChI |
InChI=1S/C9H15FO2/c1-2-3-4-9(12)5-7(10)8(11)6-9/h5,8,11-12H,2-4,6H2,1H3 |
InChI Key |
BLRTULYDFQZUNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC(C(=C1)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
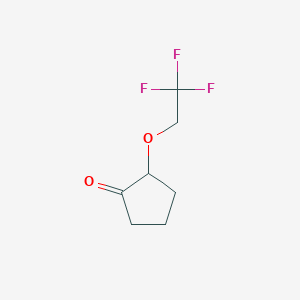
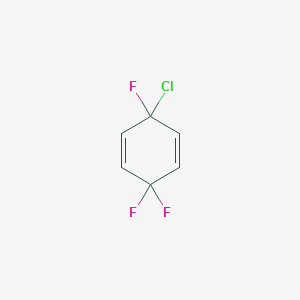
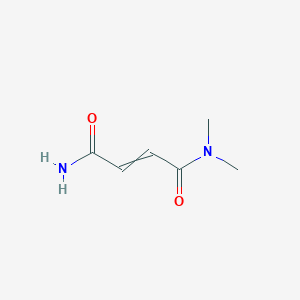
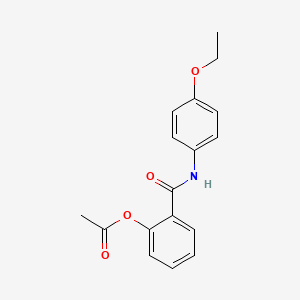
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
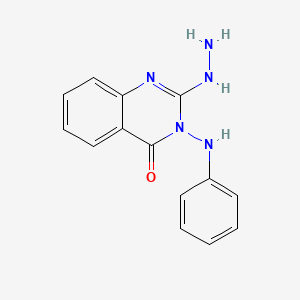
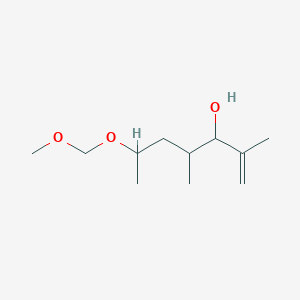
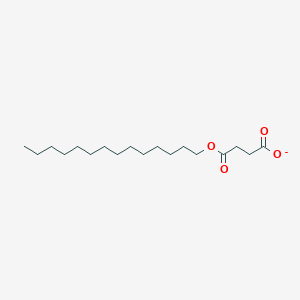
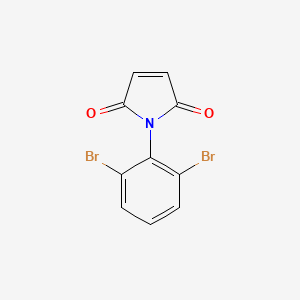

![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
